The synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves several steps:
The molecular structure of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be described as follows:
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is involved in various chemical reactions:
The reactions lead to diverse products that expand the utility of this compound in synthetic chemistry.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exerts its biological effects primarily through interactions with kinases:
Studies have shown that this compound can significantly inhibit the proliferation of cancer cells by modulating critical signaling pathways.
The physical and chemical properties of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate include:
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is extensively utilized in scientific research:
The versatility of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate underscores its significance in medicinal chemistry and pharmaceutical applications.
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 187725-00-4) features a fused heterocyclic system comprising pyrrole and pyrimidine rings. Its molecular formula is C₉H₈ClN₃O₂ (MW: 225.63 g/mol), with the ethyl ester moiety at C6 and chlorine substitution at C4 as key functional groups [1] [5] [10]. The canonical SMILES representation (ClC₁=NC=NC₂=C₁C=C([NH]₂)C(=O)OCC) confirms connectivity, while the InChIKey (BMVGJDTURCUCNP-UHFFFAOYSA-N) provides a unique stereochemical identifier [2] [10]. The 7H tautomer predominates due to intramolecular hydrogen bonding between the pyrrolic nitrogen (N7) and the adjacent amino group, stabilizing the planar architecture critical for biological interactions [2] [8].
Table 1: Atomic Connectivity and Bonding Features
| Position | Substituent | Bond Type | Stereochemical Role |
|---|---|---|---|
| 4 | Chlorine | σ-bond | Electrophilic reactivity |
| 6 | Ethyl ester | π-conjugated | Hydrogen bond acceptor |
| 7 | Hydrogen | Tautomeric | Planar stabilization |
| 2 | Unsubstituted | π-deficient | Electron delocalization |
Density functional theory (DFT) calculations reveal distinctive electronic properties. The molecule exhibits a dipole moment of 5.2 Debye due to polarized C–Cl and C=O bonds [2]. Consensus log P values (1.88 ± 0.15) calculated via five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) indicate moderate lipophilicity, aligning with drug-like properties [2]. The frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 4.3 eV, localized over the pyrrolopyrimidine core (HOMO) and ester group (LUMO), facilitating charge transfer in biological environments [4] [8]. Electrostatic potential mapping identifies nucleophilic attack sites at C4 (chlorine displacement) and electrophilic regions at N7 and carbonyl oxygen [8].
Solvation models predict aqueous solubility (Log S = -2.86 to -3.64) and polar surface area (67.87 Ų), consistent with moderate membrane permeability [2]. The electron-withdrawing ester and chlorine substituents reduce pyrrole electron density by 28% compared to unsubstituted analogs, enhancing electrophilic reactivity at C4 and C7 [4] [9].
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method | Biological Implication |
|---|---|---|---|
| Consensus Log P | 1.88 | Hybrid fragmental | Moderate lipophilicity |
| Topological PSA | 67.87 Ų | Ertl et al. 2000 | Cell permeability facilitator |
| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP | Charge transfer capability |
| Water Solubility | 0.313 mg/mL (ESOL) | Delaney 2004 | Formulation flexibility |
| Dipole Moment | 5.2 Debye | DFT optimization | Polar interactions in binding |
Although experimental crystal structures of this specific compound are unavailable in the searched literature, related pyrrolo[2,3-d]pyrimidine derivatives exhibit monoclinic P2₁/c space group symmetry with planar fused rings (deviation < 0.05 Å) [4] [9]. The ethyl ester adopts an s-trans conformation, minimizing steric clash with the heterocycle. Lattice energy calculations suggest stabilization via N–H···O=C intermolecular hydrogen bonds (2.8–3.0 Å) and π-stacking (3.4 Å interplanar distance) [7] [9].
Molecular dynamics simulations (100 ns) in aqueous solution reveal torsional flexibility of the ethoxy group (τ(C6–C(O)–O–CH₂) = ±15°), while the core scaffold remains rigid (RMSD < 0.5 Å) [8]. This conformational stability is crucial for target engagement, as confirmed by conserved binding modes in kinase complexes [9]. Storage recommendations (inert atmosphere, 2–8°C) correlate with computational degradation profiles predicting ester hydrolysis under high humidity or acidic conditions [1] [5].
Replacement of the pyrrole ring with thieno[2,3-d]pyrimidine or purine scaffolds significantly alters electronic and steric properties:
Table 3: Bioisosteric Comparison with Key Heterocycles
| Parameter | Pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | 7-Deazapurine |
|---|---|---|---|
| Aromaticity Index | 0.85 | 0.92 | 0.88 |
| π-Stacking Energy | -8.2 kcal/mol | -7.1 kcal/mol | -8.5 kcal/mol |
| log D₇.₄ | 1.55 | 2.20 | 1.30 |
| Kinase Inhibition | 2–40 nM (CDK2/VEGFR2) [8] | 50–200 nM | 5–30 nM [9] |
| Hydrogen Bond Capacity | 3 acceptors, 1 donor | 2 acceptors, 0 donors | 4 acceptors, 2 donors |
Notably, 4-amino-pyrrolo[2,3-d]pyrimidine derivatives serve as purine bioisosteres with superior metabolic stability. In PKB inhibitors, the pyrrolopyrimidine scaffold (e.g., CCT128930) achieves 150-fold selectivity over PKA kinase versus 20-fold for purine analogs, attributed to optimized van der Waals contacts with Leu173/Met282 residues [9]. Molecular dynamics confirms 40% longer residence time for pyrrolopyrimidines in PKB binding pockets compared to thienopyrimidines due to additional water-mediated hydrogen bonds [4] [9].
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: